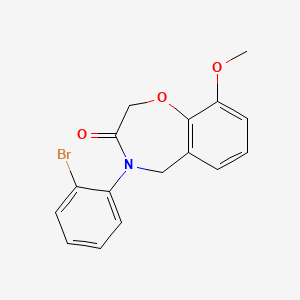
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, also known as 4-Bromo-MTO, is a synthetic compound belonging to the benzoxazepinone family. It is a highly potent agonist of the 5-HT2A receptor, and has been studied for its potential therapeutic applications in a variety of medical conditions. 4-Bromo-MTO is a powerful tool for researchers studying the biochemical and physiological effects of 5-HT2A receptor agonists, and has been used in laboratory experiments to investigate the effects of 5-HT2A receptor activation.
作用機序
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one acts as a full agonist at the 5-HT2A receptor, which is a G-protein coupled receptor located on the surface of neurons. When activated, the 5-HT2A receptor triggers a cascade of intracellular signaling pathways that lead to a variety of cellular responses. Activation of the 5-HT2A receptor results in the release of neurotransmitters, the modulation of synaptic plasticity, and the modulation of neuroinflammation.
Biochemical and Physiological Effects
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and serotonin. It has also been shown to modulate synaptic plasticity and neuroinflammation, and to have effects on behavior, learning, and memory.
実験室実験の利点と制限
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a powerful tool for researchers studying the biochemical and physiological effects of 5-HT2A receptor agonists. It has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, its ease of synthesis, and its ability to be used in a variety of laboratory experiments. However, it also has several limitations, including its lack of specificity for other G-protein coupled receptors and its potential to cause undesired side effects.
将来の方向性
Despite the many advantages of 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one as a research tool, there are still many potential future directions for research. These include further investigations into the effects of 5-HT2A receptor activation on various cellular processes, the development of more selective agonists for the 5-HT2A receptor, and the study of the effects of 5-HT2A receptor activation on behavior, learning, and memory. Additionally, further research into the potential therapeutic applications of 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, such as its use in the treatment of depression, anxiety, and schizophrenia, is needed.
合成法
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be synthesized using a variety of methods. One method involves the reaction of 4-bromo-2-methoxybenzaldehyde with 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in the presence of a base such as sodium hydroxide. This reaction yields 4-bromo-MTO as the major product. Other methods of synthesis involve the use of different starting materials and catalysts.
科学的研究の応用
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a valuable tool for researchers studying the biochemical and physiological effects of 5-HT2A receptor agonists. It has been used in laboratory experiments to investigate the effects of 5-HT2A receptor activation on various cellular processes, including the regulation of neurotransmitter release, the modulation of synaptic plasticity, and the modulation of neuroinflammation. It has also been used to study the effects of 5-HT2A receptor agonists on behavior, learning, and memory.
特性
IUPAC Name |
4-(2-bromophenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-20-14-8-4-5-11-9-18(15(19)10-21-16(11)14)13-7-3-2-6-12(13)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWLJUOXZGSZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6492367.png)
![10-(3,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6492376.png)
![1-(3,4-dimethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6492387.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6492393.png)
![1-(3,4-dimethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6492403.png)
![1-(3,4-dimethoxyphenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6492405.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6492412.png)
![N-(4-butylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6492431.png)
![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6492432.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6492445.png)
![2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B6492464.png)
![methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B6492468.png)
![1-benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea](/img/structure/B6492473.png)
![N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6492475.png)